molecular formula C13H8O4 B11564012 Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)-

Methanone, (5-hydroxy-3-benzofuryl)(2-furyl)-

Cat. No.: B11564012
M. Wt: 228.20 g/mol
InChI Key: BAJVTNDELBXKDE-UHFFFAOYSA-N
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Description

3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL is a complex organic compound that features both furan and benzofuran moieties. These structures are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. The presence of both furan and benzofuran rings in a single molecule makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis can be employed to form the furan ring, while the benzofuran moiety can be synthesized via intramolecular cyclization of ortho-hydroxyaryl ketones .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of biomass-derived starting materials, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce furan-2-methanol derivatives .

Scientific Research Applications

3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors. For instance, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • Benzofuran-2-carboxylic acid
  • Furan-2,5-dicarboxylic acid

Uniqueness

What sets 3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-OL apart from similar compounds is the presence of both furan and benzofuran rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H8O4

Molecular Weight

228.20 g/mol

IUPAC Name

furan-2-yl-(5-hydroxy-1-benzofuran-3-yl)methanone

InChI

InChI=1S/C13H8O4/c14-8-3-4-11-9(6-8)10(7-17-11)13(15)12-2-1-5-16-12/h1-7,14H

InChI Key

BAJVTNDELBXKDE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=COC3=C2C=C(C=C3)O

Origin of Product

United States

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